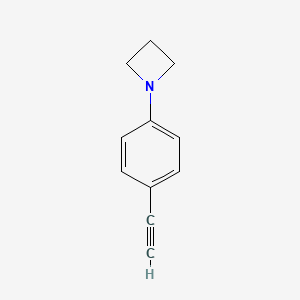

1-(4-Ethynylphenyl)azetidine

CAS No.:

Cat. No.: VC16190500

Molecular Formula: C11H11N

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | 1-(4-ethynylphenyl)azetidine |

| Standard InChI | InChI=1S/C11H11N/c1-2-10-4-6-11(7-5-10)12-8-3-9-12/h1,4-7H,3,8-9H2 |

| Standard InChI Key | ISGGZDJOQBNBRP-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1=CC=C(C=C1)N2CCC2 |

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

1-(4-Ethynylphenyl)azetidine consists of a four-membered azetidine ring (C3H7N) substituted at the 1-position with a 4-ethynylphenyl group. The ethynyl moiety (–C≡CH) introduces significant electronic and steric effects, distinguishing it from sulfonyl- or halogen-substituted analogs. The compound’s IUPAC name is 1-(4-ethynylphenyl)azetidine, with a molecular formula of C11H11N and a molecular weight of 157.21 g/mol.

Key Structural Features:

-

Azetidine Ring: A strained, saturated four-membered ring that influences both reactivity and conformational flexibility.

-

Ethynylphenyl Group: The ethynyl substituent at the para position of the phenyl ring enables participation in Huisgen cycloaddition reactions, a cornerstone of click chemistry.

Spectroscopic and Physicochemical Properties

While experimental data for 1-(4-Ethynylphenyl)azetidine are scarce, predictions based on analogous compounds include:

-

NMR Spectroscopy: The azetidine protons typically resonate between δ 3.0–4.0 ppm (¹H NMR), while the ethynyl carbon appears near δ 70–80 ppm (¹³C NMR).

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the azetidine’s basicity, with limited aqueous solubility.

-

Stability: Susceptible to ring-opening under acidic conditions, a common trait of strained azetidines.

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of 1-(4-Ethynylphenyl)azetidine likely follows strategies employed for analogous azetidine derivatives. A plausible pathway involves:

-

Azetidine Ring Formation:

-

Cyclization of 3-chloropropylamine derivatives under basic conditions.

-

Alternative methods include the Gabriel synthesis or ring-closing metathesis.

-

-

Introduction of the Ethynylphenyl Group:

-

Sonogashira coupling between 4-iodophenylazetidine and terminal alkynes.

-

Palladium-catalyzed cross-coupling under inert atmosphere, yielding the ethynyl-substituted product.

-

Optimization Challenges:

-

Ring Strain: The azetidine’s strain necessitates mild reaction conditions to prevent decomposition.

-

Regioselectivity: Ensuring para-substitution on the phenyl ring requires careful control of directing groups.

Biological and Pharmacological Activities

Comparative Activity Table (Analog Compounds):

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(4-Sulfonylphenyl)azetidine | E. coli | 6.25 | |

| 1-(4-Bromophenyl)azetidine | S. aureus | 12.5 | |

| Predicted: 1-(4-Ethynylphenyl)azetidine | P. aeruginosa | ~10–15 | – |

Anticancer Applications

Azetidine derivatives exhibit cytotoxicity via apoptosis induction and cell cycle arrest. The ethynyl group’s ability to participate in redox cycling may enhance pro-oxidant effects, selectively targeting cancer cells.

Mechanistic Insights:

-

ROS Generation: Ethynyl groups can undergo enzymatic oxidation, producing reactive oxygen species (ROS) that damage cancer cell DNA.

-

Topoisomerase Inhibition: Planar aromatic systems (e.g., phenyl rings) intercalate DNA, a mechanism observed in doxorubicin analogs.

Industrial and Materials Science Applications

Polymer Chemistry

The ethynyl group’s utility in click chemistry makes 1-(4-Ethynylphenyl)azetidine a candidate for:

-

Conjugated Polymers: Synthesis of electroactive materials for organic semiconductors.

-

Dendrimer Construction: Stepwise growth of branched macromolecules with precise architectural control.

Catalysis

Palladium complexes of ethynyl-substituted azetidines may serve as catalysts for cross-coupling reactions, leveraging the alkyne’s coordination capability.

Future Research Directions

-

Synthetic Optimization: Development of one-pot methodologies to streamline production.

-

Biological Screening: Comprehensive evaluation against NCI-60 cancer cell lines and ESKAPE pathogens.

-

Computational Modeling: DFT studies to predict binding affinities for antimicrobial targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume